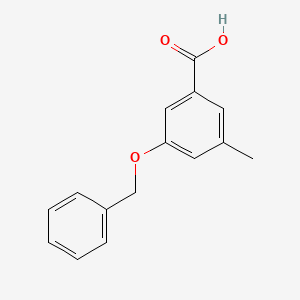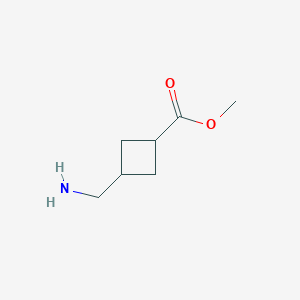![molecular formula C8H12O3 B3109972 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- CAS No. 17791-34-3](/img/structure/B3109972.png)
7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo-
Overview
Description
7-Oxabicyclo[221]heptane-2-carboxylic acid, methyl ester, exo- is a bicyclic compound featuring an oxygen bridge This compound is part of the oxabicycloheptane family, known for their unique structural properties and reactivity
Mechanism of Action
Target of Action
The primary targets of 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- are protein phosphatases . These enzymes play a crucial role in cellular processes such as cell growth and division .
Mode of Action
The compound interacts with its targets by inhibiting the activity of protein phosphatases . The studies suggest that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit of the compound are necessary for effective inhibition .
Biochemical Pathways
Upon interaction with protein phosphatases, the compound affects several biochemical pathways. For instance, it prevents the formation of active transcription factors such as NF-AT and NF-IL2A, which are essential for interleukin-2 (IL2) gene expression .
Result of Action
The inhibition of protein phosphatases by the compound leads to changes at the molecular and cellular levels. It impacts the gene expression of IL2, which could potentially affect immune responses .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, pH levels can impact the compound’s activity, as indicated by a study on a related compound
Biochemical Analysis
Biochemical Properties
7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to participate in Diels-Alder reactions, which are crucial for the synthesis of many natural products and bioactive compounds . The compound’s interactions with enzymes such as phosphatases have been studied, revealing its potential as an inhibitor of these enzymes . This inhibition is facilitated by the compound’s unique structure, which allows it to bind effectively to the active sites of these enzymes.
Cellular Effects
The effects of 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Studies have shown that it can affect T-cell activation and cell proliferation by interacting with protein phosphatases . These interactions lead to changes in the phosphorylation status of key signaling molecules, thereby altering cellular responses.
Molecular Mechanism
At the molecular level, 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of enzymes, where it can act as an inhibitor or activator . For example, its interaction with protein phosphatases involves binding to the enzyme’s active site, preventing the dephosphorylation of target proteins . This inhibition can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, toxic or adverse effects can occur, including disruption of cellular function and potential toxicity . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds . These interactions can affect metabolic flux and the levels of various metabolites within the cell . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can influence its biological activity and effectiveness in modulating cellular processes .
Subcellular Localization
The subcellular localization of 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function within the cell . Understanding the mechanisms that govern its subcellular distribution is essential for elucidating its role in cellular processes .
Preparation Methods
The synthesis of 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- typically involves the Baeyer-Villiger oxidation of 7-oxabicyclo[2.2.1]heptan-2-ones . This reaction cleaves a carbon-carbon bond, introducing an oxygen atom into the structure. Other synthetic routes include retro-Claisen, retro-Diekmann, and Grob fragmentations . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ester group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the ester group. Common reagents used in these reactions include oxidizing agents like peracids for Baeyer-Villiger oxidation and reducing agents like lithium aluminum hydride for reductions. Major products formed from these reactions include various derivatives with modified functional groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Derivatives of this compound have shown potential as enzyme inhibitors and anticancer agents.
Medicine: It is explored for its potential therapeutic properties, particularly in drug development.
Industry: The compound is used in the production of polymers and other materials with unique properties.
Comparison with Similar Compounds
Similar compounds to 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- include:
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Another derivative with two carboxylic acid groups.
2-Methylidene-7-oxanorbornane: Used in radical-induced alkene polymerizations.
Norcantharidin: Known for its biological properties and used in medicinal chemistry. These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the unique properties of 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo-.
Properties
IUPAC Name |
methyl (1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h5-7H,2-4H2,1H3/t5-,6+,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMKMUZNHJKUQB-RRKCRQDMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC1O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]2CC[C@H]1O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetate](/img/structure/B3109890.png)

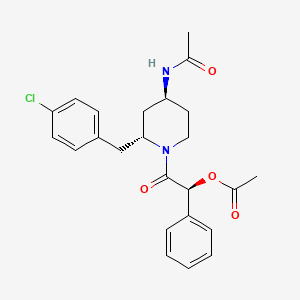
![2-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3109948.png)
![Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B3109952.png)
![Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B3109960.png)
![7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester,(1R,2R,4R)-rel-](/img/structure/B3109967.png)
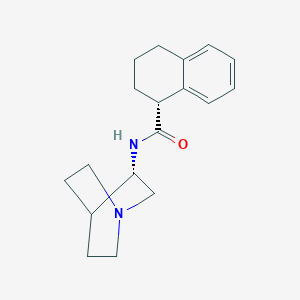
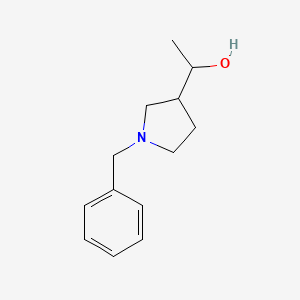
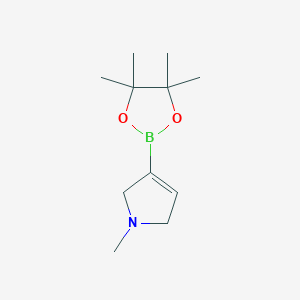
![{2-[(4-Fluorobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B3109990.png)
![[2-(4-Bromo-2-methylphenoxy)ethyl]diethylamine](/img/structure/B3109994.png)
